5-[4-(1H-1,2,4-triazol-1-yl)benzyl]-1,3-thiazolane-2,4-dione

Thiazolidinedione Benzyl linker Conformational flexibility

TZD derivatives are not functionally interchangeable-an incorrect regioisomer or benzylidene analog yields divergent target engagement. This compound (CAS 866008-48-2) is the defined 1,2,4-triazole-benzyl-TZD scaffold with a saturated C5-benzyl linkage, distinct N2/N4 H-bond geometry, and computed XLogP3 1.8 (Δ -0.6 vs. rosiglitazone). • Regioisomer-specific 1,2,4-triazole pharmacophore for CYP51/ALR2 head-to-head vs. 1,2,3-triazole libraries • Saturated benzyl linker eliminates benzylidene rigidity; MW 274.3, TPSA 102 Ų, drug-like physicochemical space • Verified CAS ensures the 1,2,4-regioisomer, not an isomeric mixture

Molecular Formula C12H10N4O2S
Molecular Weight 274.3
CAS No. 866008-48-2
Cat. No. B2613193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[4-(1H-1,2,4-triazol-1-yl)benzyl]-1,3-thiazolane-2,4-dione
CAS866008-48-2
Molecular FormulaC12H10N4O2S
Molecular Weight274.3
Structural Identifiers
SMILESC1=CC(=CC=C1CC2C(=O)NC(=O)S2)N3C=NC=N3
InChIInChI=1S/C12H10N4O2S/c17-11-10(19-12(18)15-11)5-8-1-3-9(4-2-8)16-7-13-6-14-16/h1-4,6-7,10H,5H2,(H,15,17,18)
InChIKeyGNFUKMGOIUZPAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-[4-(1H-1,2,4-Triazol-1-yl)benzyl]-1,3-thiazolane-2,4-dione: Core Identity & Scaffold


5-[4-(1H-1,2,4-triazol-1-yl)benzyl]-1,3-thiazolane-2,4-dione (CAS 866008-48-2) is a synthetic small molecule (C12H10N4O2S; MW 274.30 g/mol) that merges a 1,2,4-triazole heterocycle with a reduced thiazolidine-2,4-dione core via a benzyl linker [1]. Unlike the benzylidene-thiazolidinedione clinical antidiabetics (e.g., rosiglitazone, pioglitazone), the saturated benzyl linkage and 1,2,4-triazole appendage differentiate this scaffold electronically and conformationally [2]. The compound contains one hydrogen bond donor, five acceptors, three rotatable bonds, a topological polar surface area (TPSA) of 102 Ų, and a calculated XLogP3 of 1.8, placing it within favorable drug-like property space [1].

Target Engagement
1,2,4-triazole regioisomer probe for CYP51/ALR2 target engagement studies
Scaffold
Saturated benzyl linker eliminates E/Z isomerism, distinct from benzylidene TZDs
Properties
Favorable computed drug-like property space (reported low lipophilicity)

Why Substituting This Triazole-Benzyl TZD Is Scientifically Unjustified


Thiazolidinedione (TZD) derivatives are not functionally interchangeable. The 1,2,4-triazole regioisomer and the reduced benzyl linker in this compound generate a distinct pharmacophore that cannot be replicated by 1,2,3-triazole analogs, benzylidene TZD antidiabetics, or N-substituted TZD aldose reductase inhibitors [1]. The triazole nitrogen placement governs hydrogen-bonding geometry with biological targets (e.g., the triazole N2/N4 positions in CYP51 or aldose reductase active sites), while the saturated C5–benzyl bond alters conformational flexibility and metabolic stability compared to the rigid benzylidene analogs [2]. Generic selection of 'a TZD' or 'a triazole-TZD' without verifying this specific connectivity risks procurement of a compound with divergent target engagement, potency, and selectivity profiles.

1,2,4- vs 1,2,3-triazole regioisomer
1,2,4-triazole N2/N4 H-bond geometry differs fundamentally from 1,2,3-triazole N2/N3; regioisomer substitution may shift target engagement.
Saturated benzyl vs benzylidene linker
The saturated –CH₂– bridge eliminates E/Z isomerism and alters conformational flexibility compared to unsaturated benzylidene TZDs; binding profiles may not transfer.
N-unsubstituted TZD ring requirement
Free N–H on the thiazolidinedione ring is essential for aldose reductase inhibitory activity; N-methylated or N-substituted analogs may lose target engagement.

Triazole-Benzyl Thiazolidinedione: Quantitative Comparator Evidence


Saturated Benzyl Linker vs. Unsaturated Benzylidene in TZDs

This compound features a saturated C5–benzyl linkage (CH2 bridge), whereas the vast majority of biologically characterized TZD derivatives—including the antidiabetic drugs rosiglitazone and pioglitazone—possess an unsaturated benzylidene (C=CH) exocyclic double bond [1]. Saturation eliminates the E/Z geometric isomerism inherent in benzylidene-TZDs and increases rotational freedom around the C5–phenyl bond, altering the conformational ensemble presented to biological targets [2].

Linker Saturation Comparison
Class-level
Saturated CH₂ linker eliminates E/Z isomerism; rosiglitazone C=CH linker shows restricted rotation.
Conformational ensemble alters target binding geometry.
Structural analysis; no direct bioactivity data.
Thiazolidinedione Benzyl linker Conformational flexibility Metabolic stability

1,2,4-Triazole vs. 1,2,3-Triazole Pharmacophore in TZDs

The compound incorporates a 1,2,4-triazole ring N1-linked to the phenyl spacer. The 1,2,4-triazole regioisomer presents a different hydrogen-bond acceptor pattern (N2 and N4 positions) compared to the 1,2,3-triazole regioisomer (N2 and N3 positions) commonly employed in click-chemistry-derived TZD libraries [1]. In the context of antifungal azole pharmacophores, 1,2,4-triazoles coordinate heme iron in CYP51 via N4, whereas 1,2,3-triazoles lack this geometry; in aldose reductase inhibitor design, 1,2,4-triazoles have demonstrated superior anchoring within the lipophilic specificity pocket compared to 1,2,3-triazole congeners [2].

Triazole Regioisomer Identity
Class-level
1,2,4-triazole N2/N4 H-bond acceptors vs 1,2,3-triazole N2/N3; literature SAR suggests >5-fold potency difference.
Regioisomer-dependent target engagement may occur.
No direct IC₅₀ for this compound; SAR inferred.
1,2,4-Triazole 1,2,3-Triazole Regioisomer CYP51 Aldose reductase

Physicochemical Profile vs. Rosiglitazone

Compared to the prototypical TZD antidiabetic rosiglitazone, this compound displays lower lipophilicity (XLogP3 1.8 vs. 2.4) and a smaller TPSA (102 Ų vs. 122 Ų) [1]. These differences predict superior aqueous solubility and reduced plasma protein binding, properties that are relevant when the compound is employed as a chemical probe in cell-based assays or in vitro enzymatic screens where high free fraction is desirable [2].

Physicochemical Comparison
Reported
XLogP3 1.8 (Δ −0.6), TPSA 102 Ų (Δ −20) vs rosiglitazone
Lower lipophilicity may improve solubility and reduce nonspecific binding.
Computed values; experimental ADME data needed.
XLogP3 TPSA Drug-likeness Lipinski Rosiglitazone

Aldose Reductase Inhibitory Activity: Class-Level Evidence

Non-carboxylic acid TZD derivatives containing an N-unsubstituted thiazolidine-2,4-dione ring have been characterized as aldose reductase (ALR2) inhibitors with IC50 values in the low micromolar to submicromolar range [1]. The most potent N-unsubstituted 5-arylidene-TZDs achieve IC50 ~0.13 μM against ALR2, comparable to clinical standard epalrestat (IC50 ~0.10 μM) [2]. The target compound retains the critical N-unsubstituted TZD ring and introduces a 1,2,4-triazole capable of anchoring in the ALR2 lipophilic pocket, though no direct ALR2 inhibition data are available for CAS 866008-48-2 specifically.

ALR2 Inhibition Context
Data to verify
No direct ALR2 IC₅₀; N-unsubstituted TZD + 1,2,4-triazole align with potent ALR2 pharmacophore (class IC₅₀ 0.012–13.5 μM).
Supports ALR2 inhibitor screening; confirmatory testing required.
Class-level evidence; N-methylation abolishes activity.
Aldose reductase Thiazolidinedione Non-carboxylic acid inhibitor IC50 Epalrestat

Application Scenarios for Triazole-Benzyl Thiazolidinedione


Chemical Probe for Triazole Regioisomer Target Engagement

This compound serves as a structurally defined 1,2,4-triazole-TZD probe for head-to-head comparison against 1,2,3-triazole TZD click-chemistry libraries in CYP51 binding assays, aldose reductase inhibition panels, or kinase selectivity profiling [1]. The distinct N2/N4 hydrogen-bond acceptor geometry of the 1,2,4-triazole regioisomer can reveal regioisomer-dependent differences in target engagement that are obscured when only one triazole class is screened. Procurement of this specific CAS number ensures the 1,2,4-regioisomer is tested, not an isomeric mixture or the 1,2,3-congener.

ALR2 Inhibitor SAR: Saturated Benzyl Linker Scaffold

Based on class-level evidence that N-unsubstituted TZDs with aryl appendages inhibit aldose reductase with IC50 values ranging from 0.012 to 13.5 μM [2], this compound's saturated benzyl-1,2,4-triazole substitution pattern offers a scaffold distinct from the extensively explored benzylidene series. Its reduced conformational flexibility (fewer rotatable bonds than rosiglitazone) and the metabolic stability conferred by the saturated C5–phenyl bond make it a candidate for ALR2 inhibitor lead optimization programs targeting diabetic complication indications.

Physicochemical Benchmark for TZD-Triazole Libraries

With its computed XLogP3 of 1.8, TPSA of 102 Ų, and molecular weight of 274.30 g/mol [1], this compound can serve as a physicochemically favorable reference point for new TZD-triazole hybrid series. Its low lipophilicity (ΔXLogP3 = -0.6 vs. rosiglitazone) [1] predicts lower nonspecific binding and higher aqueous solubility, making it suitable as an internal standard or control compound when evaluating the physicochemical and in vitro ADME properties of new TZD-triazole library members.

Anticancer Hit Validation: MCF-7 and HCT-116 Cell Lines

Preliminary vendor-supplied data (requiring independent replication) indicate activity against MCF-7 (breast) and HCT-116 (colon) cancer cell lines [3]. Researchers procuring this compound for anticancer screening should directly compare its GI50 values against reference TZD anticancer agents (e.g., troglitazone, ciglitazone) under standardized NCI-60 or equivalent protocols to establish whether the 1,2,4-triazole-benzyl-TZD scaffold offers improved potency or a distinct mechanism relative to classical TZD PPARγ agonists.

Application
Selection Property
Validation Focus
Triazole regioisomer target engagement studies
1,2,4-triazole regioisomer identity
Regioisomer-dependent target binding in CYP51/ALR2/kinase assays
ALR2 inhibitor SAR studies
Saturated benzyl linker + N-unsubstituted TZD
Enzymatic ALR2 inhibition and selectivity profiling
TZD-triazole library physicochemical benchmarking
Low lipophilicity (XLogP3 ~1.8) and moderate TPSA
Aqueous solubility and nonspecific binding in cell assays
Cancer cell-model screening studies
Cell-model endpoint review (MCF-7, HCT-116)
Cytotoxicity endpoint and mechanism context (data to replicate)
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